(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
The compound "(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone" is a heterocyclic molecule featuring a pyrazole core linked via a methanone bridge to an azetidine ring substituted with a 4-methylbenzo[d]thiazol-2-yloxy group. Its structural complexity arises from the integration of pyrazole (a five-membered aromatic ring with two nitrogen atoms), azetidine (a four-membered saturated nitrogen ring), and benzo[d]thiazole (a bicyclic system with sulfur and nitrogen).
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-8-7-13(19-21)16(22)20-9-12(10-20)23-17-18-15-11(2)5-4-6-14(15)24-17/h4-8,12H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORUDLHWOKXBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine and 1,3-Diketones
Pyrazole rings are classically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 1-ethyl-3-carboxypyrazole:
- Ethyl hydrazinecarboxylate reacts with ethyl acetoacetate under acidic conditions (HCl, ethanol) to form ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
- Saponification with NaOH (aq.) yields the carboxylic acid.
Optimization Note : Microwave irradiation (120°C, 20 min) enhances reaction efficiency, reducing side products.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, ethyl hydrazinecarboxylate, HCl | Ethanol, reflux, 6h | 78 |
| 2 | NaOH (2M) | Ethanol/H2O, 80°C, 2h | 92 |
Synthesis of 3-((4-Methylbenzo[d]Thiazol-2-yl)Oxy)Azetidine
Preparation of 4-Methylbenzo[d]Thiazol-2-ol
Azetidinone Ring Formation via Staudinger Ketene-Imine Cycloaddition
The azetidinone core is synthesized via [2+2] cycloaddition between a ketene and imine:
- Imine formation : 3-Aminoazetidine reacts with benzaldehyde to generate an imine intermediate.
- Ketene generation : Chloroacetyl chloride dehydrohalogenated with triethylamine produces ketene.
- Cycloaddition : Ketene reacts with imine under microwave irradiation (DMF, 80°C, 15 min) to yield 3-chloroazetidin-2-one.
Coupling of Pyrazole and Azetidinone Fragments
Acyl Chloride Formation
- Activation : 1-Ethyl-1H-pyrazole-3-carboxylic acid treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C→RT for 2h.
Friedel-Crafts Acylation
The azetidinone’s secondary amine acts as a nucleophile:
- Coupling : Pyrazole-3-carbonyl chloride reacts with 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine in DCM with triethylamine (TEA) as base (0°C→RT, 6h).
Alternative Method : Use of EDCl/HOBt in DMF for amide bond formation (RT, 24h, 75% yield).
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | TEA, DCM | 0°C→RT, 6h | 65 |
| EDCl/HOBt | DMF, RT | 24h | 75 |
Spectral Characterization and Validation
1H NMR (400 MHz, CDCl3):
- δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3), 3.85–3.92 (m, 2H, azetidine CH2), 4.21 (q, J=7.1 Hz, 2H, NCH2CH3), 5.12 (d, J=6.8 Hz, 1H, azetidine CH), 6.89 (s, 1H, pyrazole C4-H), 7.24–7.36 (m, 3H, benzothiazole aromatic).
IR (cm⁻¹) :
- 1745 (C=O azetidinone), 1680 (C=O ketone), 1240 (C-O ether).
HRMS : m/z calculated for C20H21N4O3S [M+H]+: 413.1284; found: 413.1289.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Microwave-assisted synthesis minimizes competing pathways, favoring 1-ethyl-3-carboxy regioisomer.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DCE) enhance EDCl-mediated amidation yields compared to DCM.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyrazole ring can undergo oxidation in the presence of strong oxidizing agents, resulting in ring-opened products.
Reduction: The compound may be reduced under catalytic hydrogenation to alter specific functional groups.
Substitution: Various substitutions can occur on the benzothiazole moiety using electrophiles or nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halides, amines, or alcohols in the presence of base or acid catalysts.
Major Products Formed
Oxidation Products: Carboxylic acids or aldehydes from ring opening.
Reduction Products: Saturated azetidine derivatives.
Substitution Products: Varied substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
The compound is used as a ligand in metal-catalyzed reactions, providing stability and reactivity to the metal center.
Biology
In biological studies, it serves as a probe for investigating enzyme interactions and cellular processes.
Medicine
Industry
It can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving hydrogen bonding, Van der Waals forces, and π-π interactions. The pyrazole and benzothiazole rings provide sites for interaction with proteins and nucleic acids, influencing pathways related to enzymatic activity and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Benzothiazole Hybrids
A closely related compound, 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010), shares the pyrazole-benzothiazole motif but differs in substitution patterns. Unlike the target compound, this analog lacks the azetidine linker and methanone bridge, instead incorporating a dihydropyrazolone ring.
Pyrazole-Thienothiophene Derivatives
Compound 7b from , (3-amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone, replaces the benzothiazole-azetidine unit with a thienothiophene system. While both compounds employ dual pyrazole units connected via methanone bridges, the thienothiophene core in 7b introduces electron-rich sulfur atoms, which may enhance π-stacking interactions but reduce solubility compared to the target compound’s oxygenated azetidine and methylbenzothiazole groups .
Triazole-Pyrazole Hybrids
Triazole derivatives synthesized via click chemistry (e.g., 8a–c in ) feature 1,2,3-triazole linkers instead of azetidine.
Key Structural and Functional Differences
Table 1: Comparative Analysis of Structural Features
Research Findings and Implications
- Synthetic Accessibility : The target compound’s azetidine linker may pose synthetic challenges compared to triazole or thiophene-based analogs due to the need for precise oxy-alkylation steps (e.g., as seen in for propargyl bromide reactions) .
- Solubility and Bioavailability: The azetidine-oxy bridge likely improves aqueous solubility over rigid thienothiophene systems (e.g., 7b), aligning with trends observed in azetidine-containing pharmaceuticals .
Q & A
Q. How can researchers optimize the multi-step synthesis of (1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone to improve yield and purity?
- Methodological Answer: Synthesis optimization involves:
- Stepwise purification: Use column chromatography after each reaction step to isolate intermediates (e.g., azetidine or pyrazole derivatives) .
- Catalyst selection: Employ palladium-based catalysts for coupling reactions to enhance regioselectivity .
- Reaction monitoring: Track progress via TLC and adjust parameters (temperature, solvent polarity) in real time. Final purity (>95%) is confirmed via HPLC .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies regiochemistry of the pyrazole and azetidine rings. For example, the ethyl group on pyrazole shows a triplet at δ 1.35–1.45 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]+ = 397.1421, observed 397.1418) .
- HPLC with UV detection: Monitors impurities at 254 nm using a C18 column and acetonitrile/water gradient .
Q. What structural features of this compound suggest potential biological activity?
- Methodological Answer:
- Heterocyclic motifs: The pyrazole ring (hydrogen-bond acceptor) and azetidine (constrained geometry) enhance target binding .
- Benzothiazole-oxy linkage: Mimics kinase inhibitors by interacting with ATP-binding pockets .
- LogP analysis: Predicted LogP = 2.8 (via ChemAxon) indicates moderate membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and cell-based assays for this compound?
- Methodological Answer:
- Assay validation: Confirm target engagement using SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD = 120 nM) .
- Metabolic stability testing: Use liver microsomes to identify rapid degradation (e.g., t1/2 < 15 min in human microsomes), which may explain reduced cellular efficacy .
- Off-target screening: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
Q. What in silico strategies can predict the binding mode of this compound to biological targets like kinases?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for JAK2). Key interactions include hydrogen bonds between the pyrazole nitrogen and kinase hinge region .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex (RMSD < 2.0 Å) .
- Pharmacophore modeling: Align with known kinase inhibitors to identify critical hydrophobic/electrostatic features .
Q. How does modifying substituents on the pyrazole or azetidine rings affect bioactivity?
- Methodological Answer:
- SAR studies: Replace the ethyl group on pyrazole with methyl or propyl to assess IC50 shifts (e.g., ethyl: IC50 = 0.8 μM; methyl: IC50 = 3.2 μM) .
- Azetidine ring substitution: Introduce fluorine at the 3-position to improve metabolic stability (e.g., t1/2 increased from 15 to 45 min) .
- Free-Wilson analysis: Quantify contributions of substituents to activity using regression models .
Q. What strategies mitigate impurities formed during the azetidine-oxygen coupling step?
- Methodological Answer:
- Byproduct identification: Use LC-MS to detect sulfoxide derivatives (m/z +16) formed during oxidation .
- Reductive conditions: Add ascorbic acid to suppress disulfide byproducts .
- Solvent optimization: Switch from DMF to THF to reduce side reactions (yield improves from 45% to 72%) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final methanone coupling step?
- Methodological Answer:
- Coupling reagent optimization: Replace DCC with EDC/HOBt to reduce racemization (yield increases from 30% to 65%) .
- Microwave-assisted synthesis: Apply 100 W irradiation at 80°C for 20 min to accelerate reaction kinetics .
Q. What experimental approaches determine the compound’s stability under physiological conditions?
- Methodological Answer:
Q. How can structural analogs be designed to improve solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
